Disperse Red 17

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

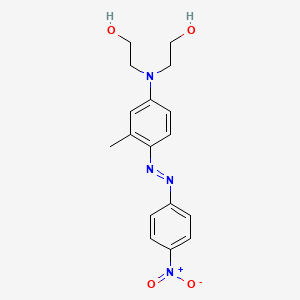

2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-13-12-16(20(8-10-22)9-11-23)6-7-17(13)19-18-14-2-4-15(5-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCWDMYESTYBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863120, DTXSID80879791 | |

| Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Red 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-89-3, 1016649-26-5 | |

| Record name | Disperse Red 17 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Red 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 17 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHG9JOS5G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Red 17 chemical structure and properties

For Research, Scientific, and Drug Development Professionals

Abstract

Disperse Red 17 is a monoazo disperse dye characterized by its vibrant red hue and application in coloring synthetic materials. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile. All quantitative data is presented in structured tables for clarity. Methodologies for key experimental assessments are detailed to support research and development activities.

Chemical Identity and Structure

This compound, belonging to the single azo class of dyes, is chemically identified as 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol.[1] Its structure features a nitro-substituted azobenzene chromophore linked to an N,N-bis(2-hydroxyethyl)amino auxochrome.

Chemical Structure:

(A 2D chemical structure image would be placed here in a formal whitepaper)

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1] |

| CAS Number | 3179-89-3[2] |

| C.I. Name | This compound[2] |

| C.I. Number | 11210[2] |

| Molecular Formula | C₁₇H₂₀N₄O₄ |

| SMILES | CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] |

| InChI Key | ADCWDMYESTYBBN-UHFFFAOYSA-N |

A variety of synonyms are used for this compound in commercial and research contexts, including Acetate Red GG, C.I. 11210, and Disperse Red C-2R.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application, particularly in dyeing processes and for assessing its environmental and biological fate.

| Property | Value | Reference |

| Molecular Weight | 344.37 g/mol | |

| Physical Form | Dark brown/deep violet powder | |

| Melting Point | 160 °C | |

| Boiling Point | 479.47 °C (rough estimate) | |

| Water Solubility | 0.3 mg/L (at 22 °C) | |

| Solubility | Soluble in ethanol and acetone | |

| Partition Coefficient (Log P o/w) | 3.575 (for a sample with 31.5% purity) | |

| UV-Vis Absorption Max (λmax) | ~510 nm (in certain solvents, major peak) |

Synthesis and Manufacturing

This compound is synthesized through a standard azo coupling reaction. The general manufacturing process involves two primary steps.

Experimental Protocol: General Synthesis

-

Diazotization: 4-Nitrobenzenamine is diazotized by reacting it with nitrosylsulfuric acid or sodium nitrite in a strong acid medium (such as sulfuric acid) at a low temperature (typically 0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt intermediate.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution containing the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, under controlled pH and temperature conditions. The electrophilic diazonium salt attacks the electron-rich coupling component to form the final azo dye molecule.

-

Isolation: The crude this compound precipitates from the reaction mixture and is then isolated through filtration, followed by washing and drying.

Toxicological Profile

The safety of this compound has been evaluated by various regulatory bodies, particularly for its use in consumer products like hair dyes.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw |

| Skin Irritation (Rabbit) | Not classified as a skin irritant |

| Skin Sensitization | May cause an allergic skin reaction (GHS Category 1) |

| Mutagenicity (Ames Test) | Considered mutagenic in Salmonella typhimurium strains TA98 and TA100 |

Experimental Protocols: Toxicological Assays

-

Acute Oral Toxicity (Limit Test):

-

Guideline: Based on OECD Guideline 401 (older version).

-

Methodology: A single dose of 2000 mg/kg body weight was administered by gastric gavage to groups of 5 male and 5 female rats. The animals were observed for mortality and clinical signs of toxicity at 1, 2, and 4 hours post-dosing and daily for 14 days. Body weights were recorded on days 1, 8, and 15. A macroscopic examination of major organs was performed at the end of the study.

-

-

Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test):

-

Guideline: Based on principles of OECD 471.

-

Methodology: The test was conducted with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. This compound was tested at eight concentrations ranging from 3 to 5000 µ g/plate , both with and without a metabolic activation system (S9 mix). The plates were incubated and the number of revertant colonies was counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

-

Applications and Regulatory Status

This compound is primarily used as a dye for hydrophobic synthetic fibers.

Primary Applications:

-

Textile Dyeing: Used for dyeing polyester, polyamide, acetate, and acrylic fibers. It is suitable for high-temperature dyeing methods.

-

Cosmetics: Employed as a direct hair coloring agent in both semi-permanent and oxidative hair dye formulations.

-

Other Uses: It has also been used for coloring plastics and in tattoo inks.

Regulatory Status:

-

In the European Union, the use of this compound in tattoo inks and permanent make-up is restricted to a maximum concentration of 0.1% by weight.

-

The Scientific Committee on Consumer Safety (SCCS) has issued opinions on its safety for use in hair dye formulations, concluding it is safe at specified maximum concentrations (e.g., up to 2.0% in oxidative formulations on-head). It is noted that the substance has a sensitizing potential.

References

A Technical Guide to C.I. 11210 / Disperse Red 17 (CAS 3179-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 11210, commercially known as Disperse Red 17, is a monoazo dye recognized for its application in coloring synthetic materials. Identified by the CAS number 3179-89-3, this compound is utilized in the textile industry for dyeing polyester and other synthetic fibers and has also been incorporated into cosmetics and plastics.[1][2][3][4] Its chemical and toxicological profile is of significant interest to researchers and professionals in materials science, toxicology, and drug development due to its widespread use and potential for human exposure. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and toxicological data, including summaries of experimental methodologies.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Chemical Name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | [5] |

| Synonyms | C.I. 11210, this compound, 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline | |

| CAS Number | 3179-89-3 | |

| Molecular Formula | C₁₇H₂₀N₄O₄ | |

| Molecular Weight | 344.37 g/mol | |

| Appearance | Deep violet powder | |

| Melting Point | 149.2 °C | |

| Water Solubility | 0.3 mg/L at 22 °C | |

| Log P (o/w) | 3.575 (for a preparation with 31.5% purity) |

Synthesis

The synthesis of this compound involves a diazo coupling reaction. The general procedure is as follows:

-

Diazotization: 4-Nitrobenzenamine is diazotized.

-

Coupling: The resulting diazonium salt is coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.

A detailed experimental protocol for a similar disperse dye, Disperse Red 177, provides insight into the potential reaction conditions, which can be adapted for this compound. This involves dissolving the amine in sulfuric or phosphoric acid, followed by the addition of a nitrosylating agent (like nitrosulfuric acid or sodium nitrite) at low temperatures (0-5°C). The subsequent coupling reaction is also performed at low temperatures in an acidic medium.

Analytical Methods

The determination of this compound in various matrices is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. For instance, HPLC was used to analyze the dye content in test batches for toxicological studies, where a 70-80% peak area at 210 nm and 254 nm was reported for the dye with a dispersant.

Applications

This compound is primarily used as a colorant in the following applications:

-

Textiles: Dyeing of polyester fibers, silk, wool, yarn, nylon, and acrylic fabrics.

-

Cosmetics: Formulations for hair dyes, both oxidative and semi-permanent, as well as in bath products, makeup, and skin care products.

-

Plastics: Coloring of various plastics.

Toxicological Profile

A substantial body of research has been conducted to evaluate the safety of this compound. The following table summarizes key toxicological data.

| Endpoint | Species | Route | Results | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg body weight | |

| Skin Irritation | Rabbit | Dermal | Not classified as a skin irritant | |

| Eye Irritation | Rabbit | Ocular | Not classified as a serious eye irritant | |

| Skin Sensitization | - | - | May cause an allergic skin reaction. A sensitizing potential cannot be excluded. | |

| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Negative | |

| Genotoxicity (HPRT Assay) | Chinese Hamster V79 Cells | In vitro | Negative | |

| Genotoxicity (Micronucleus Test) | Mouse | In vivo | Negative | |

| Carcinogenicity | - | - | Not classified as carcinogenic |

Experimental Protocols

Acute Oral Toxicity Study (as per OECD Guideline 401, adapted)

-

Test Species: Rat (5 males and 5 females per group).

-

Administration: A single dose administered by gastric gavage. A limit test is often performed at 2000 mg/kg body weight.

-

Vehicle: An appropriate vehicle is used to suspend the test substance.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 1, 2, and 4 hours post-dosing and daily for 14 days.

-

Body Weight: Recorded on days 1, 8, and 15.

-

Necropsy: A macroscopic examination of the main organs is performed at the end of the study.

-

Data Analysis: The LD50 is calculated if necessary, though for a limit test, the focus is on observing toxicity at the limit dose.

Skin Irritation Study (as per OECD Guideline 404, adapted)

-

Test Species: Rabbit (3 females).

-

Application: 0.5 g of the test substance, moistened with water, is applied to a 6.25 cm² area of intact skin.

-

Exposure: A semi-occlusive patch is applied and left in place for 4 hours.

-

Post-exposure: The remaining test substance is removed by swabbing with cotton wool soaked in warm water.

-

Observations: The application site is observed for erythema and edema at specified intervals after patch removal.

-

Data Analysis: The skin reactions are scored according to a standardized scale (e.g., Draize scale).

In Vitro Gene Mutation Assay in Bacteria (Ames Test) (as per OECD Guideline 471)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

-

Procedure: Various concentrations of this compound (e.g., 3 to 5000 µ g/plate ) are added to the bacterial cultures.

-

Endpoint: The number of revertant colonies (mutated bacteria that can grow in a selective medium) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Signaling Pathways and Molecular Interactions

Currently, there is a lack of specific research identifying the direct signaling pathways modulated by this compound. However, as an azo dye, its potential for interaction with biological systems can be inferred from the broader class of compounds. Azo dyes can be metabolized by azoreductases, potentially leading to the formation of aromatic amines, which are known to have toxicological implications.

The genotoxicity of some azo dyes has been linked to their ability to bind to DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription. This interaction is a critical initiating event in chemical carcinogenesis.

Below is a conceptual workflow illustrating the potential toxicological assessment of a substance like this compound, from initial exposure to the assessment of genotoxicity.

Caption: Conceptual workflow for the toxicological assessment of this compound.

Conclusion

C.I. 11210 / this compound is a widely used azo dye with a well-characterized, low acute toxicity profile. However, concerns remain regarding its potential for skin sensitization. While current standard genotoxicity assays have not indicated mutagenic potential, the metabolism of azo dyes into potentially harmful aromatic amines warrants continued investigation. For professionals in drug development, understanding the toxicological profile of such compounds is essential, particularly when considering potential impurities or metabolites in pharmaceutical products. Further research into the specific molecular mechanisms and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 17

Introduction: Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and nylon.[1][2] It is also utilized in the formulation of cosmetics and hair dyes.[3][4] The synthesis of this compound is a well-established process in industrial organic chemistry, primarily involving a two-stage reaction: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[5] This guide provides a detailed overview of the synthesis, manufacturing process, and experimental protocols for this compound.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol |

| C.I. Name | This compound |

| C.I. Number | 11210 |

| CAS Number | 3179-89-3 |

| Molecular Formula | C₁₇H₂₀N₄O₄ |

| Molecular Weight | 344.37 g/mol |

| Appearance | Deep violet powder |

Synthesis Pathway

The synthesis of this compound involves two primary steps:

-

Diazotization of 2-chloro-4-nitroaniline: 2-chloro-4-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in a process known as azo coupling. This electrophilic aromatic substitution reaction results in the formation of the this compound dye. The reaction is typically carried out in a slightly acidic to neutral medium.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 2-chloro-4-nitroaniline | 172.57 | 17.3 | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 | 0.104 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - |

| N-ethyl-N-(2-hydroxyethyl)aniline | 165.23 | 16.5 | 0.1 |

| Sodium Acetate (CH₃COONa) | 82.03 | As needed | - |

| Ice | - | As needed | - |

| Dimethylsulfoxide (optional) | 78.13 | 10 mL | - |

Procedure:

Part 1: Diazotization of 2-chloro-4-nitroaniline

-

In a well-stirred reactor, prepare a mixture of 100 g of ice and 30 mL of concentrated hydrochloric acid.

-

Dissolve 17.3 g of 2-chloro-4-nitroaniline in 10 mL of dimethylsulfoxide at 45 °C (this step aids in dissolving the sparingly soluble amine).

-

Add the amine solution to the ice-acid mixture with efficient stirring. The amine will precipitate.

-

Prepare a solution of 7.2 g of sodium nitrite in 25 mL of water.

-

Slowly add the sodium nitrite solution to the amine suspension over a period of 15-20 minutes, maintaining the temperature at 0-5 °C using an ice bath.

-

Continue stirring for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid with starch-iodide paper.

Part 2: Azo Coupling

-

In a separate beaker, dissolve 16.5 g of N-ethyl-N-(2-hydroxyethyl)aniline in a suitable solvent, such as a mixture of water and a small amount of acetic acid.

-

Cool the coupling component solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 6 by the portion-wise addition of a saturated sodium acetate solution.

-

A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.

-

Dry the purified dye in an oven at a controlled temperature (e.g., 60-70 °C).

Manufacturing Process Considerations

The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up and optimized for efficiency, safety, and cost-effectiveness. Key considerations include:

-

Raw Material Purity: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-(2-hydroxyethyl)aniline, is crucial for obtaining a high-quality final product with good color fastness and dyeing properties.

-

Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.

-

pH Control: Maintaining the optimal pH during the coupling reaction is essential for maximizing the yield and purity of the dye.

-

Dispersion: For its application as a disperse dye, the final product is milled to a fine particle size and formulated with dispersing agents to ensure stable dispersion in the dye bath.

-

Effluent Treatment: The manufacturing process generates acidic wastewater containing residual chemicals. Proper treatment of this effluent is necessary to comply with environmental regulations.

Safety and Handling

-

2-chloro-4-nitroaniline: This is a toxic and hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this compound.

-

Diazonium Salts: Diazonium salts are potentially explosive when dry and should be handled with extreme caution. They are typically used in solution immediately after preparation and are not isolated.

-

Acids and Bases: Concentrated acids and bases used in the synthesis are corrosive and should be handled with care in a well-ventilated fume hood.

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of a Novel Kv7 Channel Activator with Molecular Formula C17H20N4O4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and biological context for a significant compound with the molecular formula C₁₇H₂₀N₄O₄. This molecule, a potent and chemically stable neuronal Kv7 potassium channel activator, has been identified as a promising lead compound in the development of novel treatments for hyperexcitability disorders such as epilepsy. For the purpose of this guide, we will refer to this compound as Compound 60 , in line with its designation in key scientific literature.

Compound Identification and Structure

Compound 60 is a derivative of Retigabine, a previously approved anticonvulsant. The structural modifications incorporated into Compound 60 were designed to enhance its potency, metabolic stability, and photochemical stability, addressing some of the limitations of its predecessor.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Compound 60, providing a quantitative basis for its structural elucidation and characterization.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | d, J = 8.6 Hz | 2H | Ar-H |

| 7.45 | d, J = 8.6 Hz | 2H | Ar-H |

| 7.20 | s | 1H | Ar-H |

| 6.54 | s | 1H | Ar-H |

| 4.45 | t, J = 6.5 Hz | 2H | -CH₂- |

| 3.32 | q, J = 7.1 Hz | 2H | -CH₂- |

| 1.65 | m | 2H | -CH₂- |

| 1.38 | m | 4H | -(CH₂)₂- |

| 1.25 | t, J = 7.1 Hz | 3H | -CH₃ |

| 0.90 | t, J = 7.3 Hz | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 154.2 | C=O |

| 142.1 | Ar-C |

| 138.5 | Ar-C |

| 132.8 | Ar-C |

| 128.4 | Ar-CH |

| 125.9 | Ar-CH |

| 116.3 | Ar-CH |

| 114.8 | Ar-C |

| 109.7 | Ar-CH |

| 61.8 | -O-CH₂- |

| 43.7 | -N-CH₂- |

| 31.5 | -CH₂- |

| 29.8 | -CH₂- |

| 22.6 | -CH₂- |

| 14.7 | -CH₃ |

| 14.1 | -CH₃ |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 361.1557 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching |

| 2960-2850 | C-H stretching (aliphatic) |

| 1710 | C=O stretching (carbamate) |

| 1680 | C=O stretching (amide) |

| 1620, 1580, 1500 | C=C stretching (aromatic) |

| 1240 | C-N stretching |

Experimental Protocols

The characterization of Compound 60 involves a series of well-defined experimental procedures. Below are the methodologies for its synthesis and the acquisition of the presented spectral data.

Synthesis of Compound 60

The synthesis of Compound 60 is achieved through a multi-step process, a general outline of which is provided in the workflow diagram below. The key steps typically involve the formation of amide and carbamate functionalities.

Caption: General synthetic workflow for Compound 60.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique.

Biological Activity and Signaling Pathway

Compound 60 is a potent activator of neuronal Kv7 (KCNQ) potassium channels, which play a crucial role in regulating neuronal excitability. By opening these channels, Compound 60 increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism of action is central to its anticonvulsant properties.

The primary molecular targets of Compound 60 are the heteromeric Kv7.2/Kv7.3 channels, which are predominantly expressed in the brain and are critical for controlling the resting membrane potential and preventing excessive neuronal activity.

Caption: Signaling pathway of Compound 60's anticonvulsant action.

Conclusion

The comprehensive spectral and biological data presented in this guide underscore the significance of Compound 60 as a well-characterized and potent Kv7 channel activator. Its improved stability and efficacy make it a valuable lead compound for the development of next-generation therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provide a foundation for further research and development in this area.

An In-Depth Technical Guide to the Photophysical Properties of Disperse Red 17 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye characterized by its vibrant red hue and application in the dyeing of synthetic fibers such as polyester, polyamide, and acetate.[1] Its chemical structure features a nitro-substituted phenylazo group coupled to an N,N-bis(2-hydroxyethyl)-3-methylaniline moiety. This structure is responsible for its characteristic color and its limited solubility in water, a defining feature of disperse dyes. Beyond its primary use in the textile industry, this compound also finds application in cosmetics, particularly in hair dye formulations.[2] Understanding the photophysical properties of this dye is crucial for optimizing its use in various applications and for assessing its potential in fields such as materials science and biological imaging.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, and the influence of the solvent environment on these properties. Detailed experimental protocols for the characterization of this dye are also presented to facilitate reproducible research.

Core Photophysical Properties

The interaction of this compound with light is governed by its electronic structure. The key photophysical parameters, including absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are highly dependent on the surrounding solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent.

Data Presentation

The following tables summarize the available quantitative photophysical data for this compound and the closely related Disperse Red 1. It is important to note that in some literature, "Disperse Red 1" and "this compound" are used interchangeably; however, for the purpose of this guide, the specific compound name as cited in the source is used.

Table 1: Absorption Properties of Disperse Red 1 in Various Solvents

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| Acetone | 406 | 3,208 |

| Acetonitrile (ACN) | 406 | 11,174 |

| Dimethylformamide (DMF) | 406 | 15,846 |

| Ethanol | 406 | 13,708 |

Table 2: Fluorescence Quantum Yield of Disperse Red 1 in Various Solvents

| Solvent | Fluorescence Quantum Yield (ΦF) |

| Methanol | ~10-3 |

| Ethylene Glycol | ~10-3 |

| Glycerol | ~10-3 |

| Phenol | ~10-3 |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. Due to its low water solubility, special attention must be paid to solvent selection and sample preparation.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound to determine its absorption maximum (λmax) and molar extinction coefficient (ε).

Materials:

-

This compound (C.I. 11210)

-

Spectroscopic grade solvents (e.g., acetone, ethanol, dimethylformamide)

-

Volumetric flasks

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the dye in a suitable solvent (e.g., acetone or ethanol) in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10-3 M). Ensure complete dissolution, using sonication if necessary.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations in the range of 10-6 to 10-5 M.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan from approximately 300 nm to 700 nm.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used for the measurements.

-

Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all working solutions, from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum of this compound to determine its emission maximum (λem) and relative fluorescence quantum yield (ΦF).

Materials:

-

This compound solutions of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of the fluorescent standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to a value where the dye absorbs strongly (e.g., near its λmax).

-

Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 450 nm to 800 nm).

-

Set appropriate excitation and emission slit widths to obtain good signal-to-noise ratio without saturating the detector.

-

-

Solvent Blank Measurement:

-

Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

-

Sample and Standard Measurement:

-

Record the fluorescence emission spectrum of the this compound solution.

-

Record the fluorescence emission spectrum of the fluorescent standard solution under the identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem) from the corrected emission spectrum of this compound.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the relative fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for determining the key photophysical properties of this compound.

Caption: Workflow for Photophysical Characterization of this compound.

Potential Degradation Pathway of a Related Azo Dye

While a specific, detailed degradation pathway for this compound is not extensively documented in the available literature, the following diagram illustrates a plausible initial step in the reductive degradation of a similar azo dye, which involves the cleavage of the azo bond. This is a common mechanism for the breakdown of azo dyes.

Caption: Reductive Cleavage of the Azo Bond in this compound.

Conclusion

The photophysical properties of this compound are integral to its function as a colorant and are of increasing interest for novel applications. This guide has summarized the currently available data on its absorption and emission characteristics, highlighting the significant influence of the solvent environment. The provided experimental protocols offer a foundation for further research to fill the existing data gaps, particularly concerning emission maxima and fluorescence lifetimes in a broader range of solvents. The visualization of the experimental workflow provides a clear roadmap for such investigations. Further studies are warranted to fully elucidate the photophysical behavior of this compound, which will undoubtedly contribute to its more effective and innovative use in science and technology.

References

Disperse Red 17: A Technical Guide to Solubility in Ethanol and Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Red 17 (C.I. 11210) in two common organic solvents: ethanol and acetone. While qualitative data confirms its solubility, this document outlines detailed experimental protocols for the quantitative determination of its solubility, addressing a critical need for researchers in various fields, including materials science and drug development.

Core Properties of this compound

This compound is a single azo dye known for its application in dyeing polyester and acetate fibers.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₄O₄ | [1][2] |

| Molecular Weight | 344.37 g/mol | [1] |

| CAS Number | 3179-89-3 | |

| Appearance | Dark brown powder | |

| Melting Point | 160°C | |

| Water Solubility | 0.3 mg/L at 22°C |

Qualitative Solubility

This compound is consistently reported as soluble in both ethanol and acetone. This general solubility is a key characteristic for its use in various applications, including the formulation of inks and coatings. However, for scientific research and development, precise quantitative solubility data is often necessary. To date, specific quantitative solubility values for this compound in ethanol and acetone are not widely available in published literature.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in ethanol and acetone. Two primary methods are presented: UV-Vis Spectrophotometry and the Gravimetric Method.

Logical Workflow for Method Selection

The choice between UV-Vis Spectrophotometry and the Gravimetric method depends on factors such as the availability of a pure analytical standard and the specific requirements of the experiment. The following diagram illustrates a logical workflow for selecting the appropriate method.

Caption: Logical workflow for selecting a solubility determination method.

UV-Vis Spectrophotometry Method

This method is highly sensitive and suitable when a pure analytical standard of this compound is available to create a calibration curve.

3.1.1. Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a known mass of analytical grade this compound and dissolve it in the chosen solvent (ethanol or acetone) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

3.1.2. Determination of Maximum Absorbance Wavelength (λmax)

-

Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which this compound exhibits maximum absorbance.

3.1.3. Generation of a Calibration Curve

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

3.1.4. Preparation of a Saturated Solution

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for at least 2 hours to let the excess solid settle.

3.1.5. Measurement and Calculation

-

Carefully withdraw a sample from the supernatant of the saturated solution.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Calculate the concentration of the diluted solution using the equation from the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Gravimetric Method

The gravimetric method is a direct and reliable technique that does not require an analytical standard. It is based on the mass of the solute dissolved in a known volume of a saturated solution.

3.2.1. Preparation of a Saturated Solution

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the solvent (ethanol or acetone) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

3.2.2. Sample Collection and Filtration

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours for the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

3.2.3. Gravimetric Analysis

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80°C, under vacuum if necessary).

-

Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.

-

Weigh the flask containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

3.2.4. Calculation of Solubility

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

Visualization of Experimental Workflow

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

Conclusion

While this compound is known to be soluble in ethanol and acetone, this guide highlights the current lack of specific quantitative data in the public domain. The detailed experimental protocols for UV-Vis spectrophotometry and gravimetric analysis provided herein offer researchers the necessary tools to accurately determine these crucial parameters. The logical and experimental workflow diagrams serve as a clear visual aid for planning and executing these determinations, empowering scientists and professionals in drug development and other fields to obtain the precise solubility data required for their research and applications.

References

Disperse Red 17: A Technical Health and Safety Guide for Laboratory Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Disperse Red 17, a monoazo dye, sees application in the textile and cosmetics industries. For laboratory personnel, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling and experimental practices. This technical guide provides a detailed overview of the available health and safety data for this compound, including quantitative toxicological data, detailed experimental protocols for key safety assessments, and visualizations of relevant biological pathways.

Health and Safety Data at a Glance

A summary of the key health and safety data for this compound is presented below, offering a quick reference for laboratory risk assessments.

Physicochemical Information

| Property | Value | Source |

| Chemical Name | 2-[--INVALID-LINK--amino]ethanol | --INVALID-LINK-- |

| CAS Number | 3179-89-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₀N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 344.37 g/mol | --INVALID-LINK-- |

| Appearance | Red powder | --INVALID-LINK-- |

| Melting Point | 160 °C | --INVALID-LINK-- |

| Water Solubility | 0.3 mg/L at 22 °C | --INVALID-LINK-- |

| Log P (octanol-water) | 3.575 | --INVALID-LINK-- |

Toxicological Data

| Endpoint | Result | Species | Guideline | Source |

| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg body weight | Rat | OECD 401 (or equivalent) | --INVALID-LINK-- |

| Skin Irritation | Not classified as an irritant | Rabbit | OECD 404 | --INVALID-LINK-- |

| Eye Irritation | Not classified as an irritant | - | - | --INVALID-LINK-- |

| Skin Sensitization | May cause an allergic skin reaction | - | - | --INVALID-LINK-- |

| Mutagenicity (Ames Test) | Mutagenic in Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation | - | OECD 471 | --INVALID-LINK-- |

Hazard Classifications and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols for Key Toxicological Studies

Detailed methodologies for the key toxicological assessments of this compound are provided below, based on internationally recognized OECD guidelines. These protocols are intended to provide a comprehensive understanding of the experimental procedures used to generate the safety data.

Acute Oral Toxicity (Following OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

1. Test Animals:

-

Healthy, young adult rats of a single sex (or both, if appropriate) are used.

-

Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

2. Housing and Feeding:

-

Animals are housed in individual cages.

-

Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.

3. Test Substance Preparation and Administration:

-

This compound is typically administered as a suspension in a suitable vehicle (e.g., water or corn oil).

-

The substance is administered in a single dose by gavage using a stomach tube.

4. Dose Levels:

-

A limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or significant toxicity is observed, no further testing for acute oral toxicity is usually necessary.

-

If a full study is required, at least 3 dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates.

5. Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after administration.

-

The time of death is recorded as precisely as possible.

6. Pathology:

-

All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

-

All pathological changes are recorded.

Skin Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

1. Test Animal:

-

Healthy, young adult albino rabbits are typically used.

2. Preparation of the Animal:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

3. Test Substance Application:

-

0.5 g of the solid this compound is moistened with a small amount of a suitable vehicle (e.g., water) and applied to a small area of skin (approximately 6 cm²).

-

The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

4. Observations:

-

After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized grading system.

5. Interpretation of Results:

-

The mean scores for erythema and edema are calculated for each observation time.

-

The substance is classified as an irritant or non-irritant based on the severity and reversibility of the skin reactions.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

1. Test System:

-

Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.

2. Metabolic Activation:

-

The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent. This simulates mammalian metabolism.

3. Test Procedure (Plate Incorporation Method):

-

Various concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are mixed with molten top agar.

-

This mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

4. Data Collection and Interpretation:

-

The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each concentration of the test substance and for the negative (solvent) and positive controls.

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and the increase is reproducible.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the health and safety assessment of this compound.

References

In-Depth Toxicological Profile of 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline

Disclaimer: Limited direct toxicological data is available for 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline. The following profile is constructed based on data from structurally similar compounds, including p-nitroaniline, N,N-bis(2-hydroxyethyl)aniline, and other related azo dyes. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline |

| Synonyms | Disperse Red 17 |

| CAS Number | 3179-89-3 |

| Molecular Formula | C₁₇H₂₀N₄O₄ |

| Molecular Weight | 344.37 g/mol |

| Appearance | Reddish powder |

| Solubility | Insoluble in water, soluble in organic solvents |

Toxicological Data Summary

The toxicological data presented below is largely derived from studies on structurally related azo dyes and their breakdown products, such as p-nitroaniline and N,N-bis(2-hydroxyethyl)aniline.

Acute Toxicity

Table 1: Acute Toxicity Data for Structurally Related Compounds

| Compound | Test Species | Route | LD50/LC50 | Reference |

| p-Nitroaniline | Rat | Oral | 750 mg/kg | [1] |

| Aniline | Rat | Oral | 250 mg/kg | EPA |

| N-(2-Hydroxyethyl)aniline | Cat (male) | Oral | > 55 mg/kg bw | ECHEMI |

| N-(2-Hydroxyethyl)aniline | Rabbit (male) | Dermal | 0.063 mL/kg bw | ECHEMI |

Genotoxicity and Mutagenicity

Azo dyes are a class of compounds with known genotoxic potential. Many azo dyes themselves are not mutagenic but can be metabolized to mutagenic aromatic amines. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and intestinal microflora. This cleavage can release potentially carcinogenic aromatic amines.

Table 2: Genotoxicity Data for Structurally Related Compounds

| Compound/Dye Class | Test System | Metabolic Activation | Result | Reference |

| Azo Dyes | Ames Test (Salmonella typhimurium) | With and without S9 | Often positive after metabolic activation | [2] |

| p-Nitroaniline | Ames Test (Salmonella typhimurium) | With S9 | Positive | New Jersey Department of Health |

| Aniline | In vitro | Not specified | Suspected of causing genetic defects | Sigma-Aldrich |

Carcinogenicity

The carcinogenic potential of azo dyes is a significant concern and is often linked to their metabolic breakdown products. The International Agency for Research on Cancer (IARC) has classified some azo dyes as carcinogenic to humans. For instance, benzidine-based azo dyes are known to be carcinogenic. While no specific carcinogenicity data exists for 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline, its structural similarity to other azo dyes warrants caution. Animal studies on aniline have shown tumors of the spleen.

Table 3: Carcinogenicity Data for Structurally Related Compounds

| Compound/Dye Class | Test Species | Route | Findings | Reference |

| Aniline | Animal | Not specified | Spleen tumors | |

| 4-Aminoazobenzene | Not specified | Not specified | May cause cancer | Sigma-Aldrich |

Experimental Protocols

Ames Test for Mutagenicity of Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.

Objective: To determine the mutagenic potential of an azo dye by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

Test compound (azo dye)

-

S9 fraction from induced rat or hamster liver for metabolic activation

-

Flavin mononucleotide (FMN) for azo reduction

-

Minimal glucose agar plates

-

Top agar supplemented with a trace amount of histidine and biotin

Procedure:

-

Preparation of Test Solutions: Dissolve the azo dye in a suitable solvent (e.g., DMSO).

-

Metabolic Activation Mixture: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and FMN.

-

Assay:

-

In a test tube, combine the Salmonella tester strain, the test compound solution, and the S9 mix (for assays with metabolic activation).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for azo reduction and metabolic activation.

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rodent Carcinogenicity Study

A long-term rodent bioassay is the standard method for assessing the carcinogenic potential of a chemical.

Objective: To evaluate the carcinogenic potential of a test substance when administered to rodents over a significant portion of their lifespan.

Materials:

-

Test animals (e.g., Fischer 344 rats, B6C3F1 mice), typically 50 per sex per group.

-

Test substance administered in the diet, drinking water, or by gavage.

-

Control group receiving the vehicle only.

-

Multiple dose groups (e.g., low, mid, high dose).

Procedure:

-

Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD). The high dose in the carcinogenicity study is typically the MTD.

-

Administration: The test substance is administered to the animals daily for a period of 18-24 months.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.

-

Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.

Signaling Pathways and Metabolism

The toxicity of 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline is intrinsically linked to its metabolism. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond.

-

Azo Reduction: The azo bond is reduced by azoreductases in the liver and gut microbiota to form two aromatic amines: 3-methyl-N,N-bis(2-hydroxyethyl)-p-phenylenediamine and p-nitroaniline.

-

Phase I Metabolism: The resulting aromatic amines can undergo further Phase I metabolism, primarily through cytochrome P450 enzymes. This can involve N-hydroxylation and ring hydroxylation, which can lead to the formation of reactive electrophilic intermediates.

-

Phase II Metabolism: The metabolites from Phase I can be conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione in Phase II metabolism. This generally leads to more water-soluble and less toxic compounds that can be excreted.

-

DNA Adduct Formation: Reactive intermediates, if not detoxified by Phase II enzymes, can bind covalently to DNA, forming DNA adducts. This is a critical step in the initiation of carcinogenesis.

References

Disperse Red 17: An In-depth Technical Guide for Researchers and Scientists

Disperse Red 17 , a monoazo dye, is a synthetic colorant widely used in the textile and cosmetic industries. Its chemical structure, characterized by a single azo bond (-N=N-), places it in the azo class of dyes. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, applications, and toxicological profile, with a particular emphasis on experimental methodologies and metabolic pathways relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₇H₂₀N₄O₄.[1] It is characterized by its red color and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.[2] The dye's properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-((2-Hydroxy-ethyl)-(3-methyl-4-(4-nitro-phenylazo)-phenyl)-amino)-ethanol | [3] |

| CAS Number | 3179-89-3 | [4] |

| Molecular Weight | 344.37 g/mol | [2] |

| Molecular Formula | C₁₇H₂₀N₄O₄ | |

| Appearance | Reddish-brown crystals or powder | |

| Solubility | Soluble in ethanol and acetone | |

| Melting Point | 150-152 °C |

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction. While specific industrial synthesis protocols are proprietary, the general methodology can be outlined based on the synthesis of structurally similar azo dyes.

Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Nitrobenzenamine

-

Dissolve 4-Nitrobenzenamine in an acidic solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) to the cooled 4-Nitrobenzenamine solution with constant stirring.

-

The reaction produces a diazonium salt solution. The presence of excess nitrous acid can be monitored using starch-iodide paper.

Step 2: Coupling Reaction

-

Prepare a solution of the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, in an appropriate solvent.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining a low temperature and constant stirring.

-

The azo coupling reaction occurs, resulting in the formation of this compound as a colored precipitate.

-

The precipitated dye is then filtered, washed with water to remove any unreacted starting materials and byproducts, and dried.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

The Core Chemistry and Applications of Anthraquinone-Derived Red Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental characteristics of anthraquinone-derived red dyes. These compounds, built upon the core structure of 9,10-dioxoanthracene, are renowned for their vibrant red hues, exceptional stability, and versatile applications, spanning from traditional textile dyeing to advanced biomedical research and drug development. This document details their structure-property relationships, key quantitative data, experimental protocols for their synthesis and characterization, and relevant biological signaling pathways.

Fundamental Chemistry and Structure-Property Relationships

The parent anthraquinone molecule is a pale yellow solid; however, the introduction of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), at specific positions on the aromatic rings causes a significant bathochromic (red) shift in the absorption spectrum, resulting in a range of colors from red to blue.[1][2] The color and properties of these dyes are intrinsically linked to the nature and position of these substituents.[1] The rigid and planar structure of the anthraquinone core contributes to the high lightfastness of these dyes.[1]

Red anthraquinone dyes are primarily derived from the introduction of electron-donating substituents at the 1, 4, 5, and 8 positions of the anthraquinone nucleus.[2] Naturally occurring red dyes like alizarin, extracted from the madder plant (Rubia tinctorum), and carminic acid, from cochineal insects, are classic examples of this class. Synthetic red anthraquinone dyes, such as Disperse Red 9, are widely used in the textile industry.

Quantitative Photophysical Data

The photophysical properties of anthraquinone dyes are crucial for their application as colorants and fluorescent probes. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The following table summarizes these properties for a selection of representative red anthraquinone dyes.

| Dye Name | Chemical Structure | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |

| Alizarin (1,2-dihydroxyanthraquinone) | C₁₄H₈O₄ | 433 | ~5,500 | Methanol | |

| Purpurin (1,2,4-trihydroxyanthraquinone) | C₁₄H₈O₅ | 484 | ~6,300 | Methanol | |

| Carminic Acid | C₂₂H₂₀O₁₃ | 494, 528, 568 | Not Reported | Aqueous Acid | |

| Disperse Red 9 (1-(methylamino)anthraquinone) | C₁₅H₁₁NO₂ | 510 | Not Reported | Not Specified | |

| Solvent Red 111 | C₁₅H₁₁NO₂ | 500 | Not Reported | Ethanol |

Experimental Protocols

Synthesis of a Representative Red Anthraquinone Dye: Disperse Red 9

Disperse Red 9 can be synthesized through the reductive amination of 1-aminoanthraquinone with formaldehyde. A general industrial manufacturing method involves the reaction of 1-chloroanthraquinone or 9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with methanamine in the presence of an antioxidant under pressure. A laboratory-scale synthesis can be adapted from the general principles of Ullmann condensation and subsequent methylation.

Materials:

-

1-Chloroanthraquinone

-

Methylamine solution (40% in water)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1-chloroanthraquinone (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add DMF as the solvent, followed by the methylamine solution (1.2 eq).

-

Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Disperse Red 9.

Purification by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand

-

Cotton or glass wool

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Collection tubes

Procedure:

-

Column Preparation:

-

Securely plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial eluent.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude dye in a minimal amount of a polar solvent (e.g., DCM).

-

Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

-

Carefully add the dried sample-silica mixture to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system (e.g., high hexane content).

-

Gradually increase the polarity of the eluent (e.g., by increasing the ethyl acetate concentration) to elute the compounds from the column.

-

Collect fractions in separate tubes.

-

-

Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a staining agent.

-

Combine the fractions containing the pure desired compound and evaporate the solvent.

-

Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of the dye.

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the purified dye of a known concentration in a suitable solvent (e.g., ethanol, DMSO).

-

Prepare a series of dilutions from the stock solution.

-

-

Measurement:

-

Use a UV-Vis spectrophotometer to record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Visualization of Key Processes

General Experimental Workflow

The synthesis and characterization of anthraquinone-derived red dyes follow a systematic workflow to ensure the purity and comprehensive understanding of the new compounds.

Anticancer Signaling Pathway of Anthraquinone Derivatives

Certain anthraquinone derivatives have shown promise as anticancer agents. One of the proposed mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

References

Disperse Red 17: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye used in various industrial and cosmetic applications.[1] For researchers, particularly in the fields of toxicology, dermatology, and drug development, a thorough understanding of its regulatory landscape, toxicological profile, and physicochemical properties is crucial for its safe handling and application in experimental settings. This technical guide provides an in-depth overview of the available regulatory and scientific information on this compound, with a focus on data relevant to research use.

Regulatory Overview

This compound is subject to regulatory oversight in various regions, primarily concerning its use in consumer products like hair dyes and textiles. In the European Union, the Scientific Committee on Consumer Safety (SCCS) has evaluated its safety for use in hair dye formulations. The SCCS concluded that this compound is safe for use as an ingredient in non-oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye formulations at up to 2.0%.[2] However, the SCCS also noted that a sensitizing potential for this compound cannot be excluded.[2]

For research purposes, it is imperative to handle this compound in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard identified is its potential to cause an allergic skin reaction.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing experiments, preparing solutions, and understanding its potential for environmental and biological interactions.

| Property | Value | Reference |

| Chemical Name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | [4] |

| CAS Number | 3179-89-3 | |

| Molecular Formula | C17H20N4O4 | |

| Molecular Weight | 344.37 g/mol | |

| Appearance | Red powder | |

| Melting Point | 150-152 °C | |

| Water Solubility | 0.3 mg/L at 22 °C | |

| Log P (octanol/water) | 3.575 (for a preparation with 31.5% purity) |

Toxicological Profile